((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine
Description
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine is a hydrazine derivative featuring a tetrahydrofuran ring substituted with a methyl group at the 2-position and a hydrazine moiety attached via a methylene bridge at the 3-position. For example, hydrazine derivatives are frequently utilized as intermediates in the synthesis of anticonvulsants, antimicrobial agents, and enzyme inhibitors .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2-methyloxolan-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H14N2O/c1-5-6(4-8-7)2-3-9-5/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
MKTPQZHUSNVULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methyltetrahydrofuran with hydrazine hydrate under acidic conditions. The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Researchers study its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs of ((2-Methyltetrahydrofuran-3-yl)methyl)hydrazine, highlighting differences in substituents, molecular weights, and reported applications:
Stability and Functionalization
- Stability : Hydrazines are prone to oxidation, but derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) or salt forms (e.g., dihydrochlorides ) exhibit improved stability.
- Functionalization : The hydrazine moiety enables the formation of hydrazones (via Schiff base reactions) and thioureas, as seen in the synthesis of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
